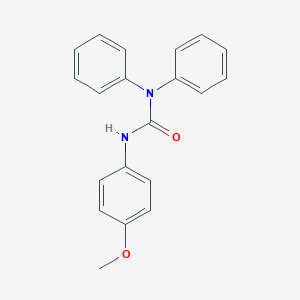

3-(4-Methoxyphenyl)-1,1-diphenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Methoxyphenyl)-1,1-diphenylurea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) attached to a methoxyphenyl group (a benzene ring with a methoxy group -OCH3) and two phenyl groups (benzene rings) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Without specific information, it’s challenging to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, have been synthesized and tested for their antioxidant activity . The antioxidant activity of these compounds was screened by the DPPH radical scavenging method . Some of these compounds have been found to have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

These 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have also been tested for their anticancer activity . The anticancer activity was tested by the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . Some of these compounds were found to be more cytotoxic against the U-87 cell line than the MDA-MB-231 cell line .

Breast Cancer Treatment

A new hybrid compound of chalcone-salicylate, which is related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, has been synthesized . This compound has been studied for its potential cytotoxic activity against breast cancer through ERα inhibition . The results of the molecular docking study showed that this compound exhibited a more negative value of binding free energy than tamoxifen, a commonly used drug for the treatment of breast cancer .

Material Science Applications

Organic Chemistry Research

3-(4-methoxyphenyl) propionic acid, a compound related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, is used in scientific research, particularly in the field of organic chemistry .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Mode of Action

Similar compounds have been shown to inhibit the activation of stat3, thereby reducing pro-inflammatory responses . This inhibition could potentially be achieved through direct interaction with the target or by affecting calcium channels and muscarinic receptors .

Biochemical Pathways

The inhibition of stat3 activation can affect various downstream signaling pathways involved in inflammation and cell proliferation .

Pharmacokinetics

Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

Similar compounds have shown potent anti-inflammatory and anti-arthritic activities, mediated through the inhibition of stat3 activation . These compounds strongly inhibit pro-inflammatory responses in murine macrophages and human synoviocytes from patients with rheumatoid arthritis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1,1-diphenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)21-20(23)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWXTABLCGVRAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1,1-diphenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-(4-morpholinylacetyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B496919.png)

![Ethyl 8-amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B496920.png)

![N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B496921.png)

![3-benzyl-N,N-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B496923.png)

![4-Chlorophenyl 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether](/img/structure/B496929.png)

![7,9-Dimethyl-4-piperidinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496930.png)

![7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496931.png)

![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)

![Ethyl 3-amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496933.png)

![Ethyl 3-amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496934.png)

![Ethyl 3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B496935.png)

![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)